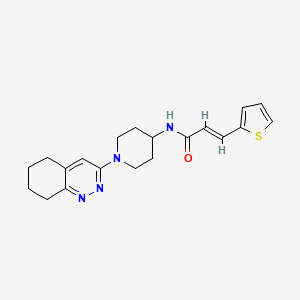

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-20(8-7-17-5-3-13-26-17)21-16-9-11-24(12-10-16)19-14-15-4-1-2-6-18(15)22-23-19/h3,5,7-8,13-14,16H,1-2,4,6,9-12H2,(H,21,25)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZFGVVBVKFDHR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydrocinnoline moiety, a piperidine ring, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.49 g/mol. The structure features:

- Tetrahydrocinnoline ring : Known for its role in various biological activities.

- Piperidine ring : Contributes to the compound's interaction with biological targets.

- Thiophene group : Imparts unique electronic properties that may enhance biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 372.49 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's structural features allow it to bind effectively to these targets, potentially modulating their activity and leading to various biological effects.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interference with key signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Properties : There is emerging evidence that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with promising results:

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of related tetrahydrocinnoline derivatives in vitro. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.

- Inflammation Modulation : Another study focused on the anti-inflammatory potential of thiophene-containing compounds. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures.

- Neuroprotection Research : Research on neuroprotective agents highlighted the role of piperidine derivatives in protecting neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indazole | Anticancer and anti-inflammatory |

| N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole | Neuroprotective and anticancer |

| N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole | Antimicrobial properties |

Uniqueness

What distinguishes this compound from other compounds is its specific combination of structural motifs. This unique configuration may confer distinct reactivity and biological activity that warrants further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, it is compared to structurally analogous acrylamide derivatives reported in the literature. Key differences in core scaffolds, substituents, and functional groups are summarized below:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Key Observations:

Core Heterocycle Diversity: The tetrahydrocinnolin core in the target compound is distinct from the imidazo[4,5-b]pyridine in 13g or pyridine in .

Substituent Impact :

- The thiophen-2-yl group is shared with compounds 5112 and , but its conjugation with acrylamide in the target compound may enhance electronic interactions with target proteins.

- The absence of electron-withdrawing groups (e.g., nitro in 5112 or chloro in 13g ) suggests the target compound may prioritize hydrophobic interactions over electrophilic reactivity.

Isomerism and Conformation :

- The (E)-configuration of the acrylamide linker (common across all compounds) is critical for maintaining planarity and binding affinity. In contrast, the (Z)-isomer in 5112 likely alters molecular geometry and activity.

Similarity Coefficients :

- Using Tanimoto coefficients (as per ), the target compound would exhibit low similarity (<0.4) with 6j (due to divergent cores) but moderate similarity (~0.6) with (shared thiophene and acrylamide motifs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.